molecular formula C24H28N2O4S B2769344 methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-82-3

methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2769344
CAS No.: 422273-82-3
M. Wt: 440.56
InChI Key: INFUSZGZABKIDU-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a methoxyethyl group at position 3, a [(4-tert-butylphenyl)methyl]sulfanyl group at position 2, and a methyl ester at position 5.

Properties

IUPAC Name

methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-24(2,3)18-9-6-16(7-10-18)15-31-23-25-20-14-17(22(28)30-5)8-11-19(20)21(27)26(23)12-13-29-4/h6-11,14H,12-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFUSZGZABKIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.

    Esterification: The carboxylate group is typically introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays due to its quinazoline core.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s characteristics, comparisons are drawn with structurally or functionally related molecules from the evidence and broader literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications/Properties Reference
Methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate Quinazoline-4-one - 2-position: [(4-tert-butylphenyl)methyl]sulfanyl
- 3-position: 2-methoxyethyl
- 7-position: Methyl ester
Hypothesized kinase inhibition (structural analogy) N/A
Triflusulfuron-methyl ester Triazine-sulfonylurea - Triazine core with trifluoroethoxy and dimethylamino groups
- Methyl benzoate
Herbicide (ALS inhibitor)
Ethametsulfuron-methyl ester Triazine-sulfonylurea - Triazine core with ethoxy and methylamino groups
- Methyl benzoate
Herbicide (selective weed control)
Metsulfuron-methyl ester Triazine-sulfonylurea - Triazine core with methoxy and methyl groups
- Methyl benzoate
Herbicide (broadleaf weed control)

Key Findings from Comparison

Core Structure Differences :

  • The target compound features a quinazoline-4-one core, which is distinct from the triazine-sulfonylurea cores of the compared herbicides . Quinazoline derivatives are often associated with kinase inhibition (e.g., EGFR inhibitors), while triazine-sulfonylureas target acetolactate synthase (ALS) in plants.

The 2-methoxyethyl substituent at position 3 may improve solubility relative to purely hydrophobic analogs, a feature absent in the triazine-based herbicides.

Functional Implications :

  • The methyl ester at position 7 is a common feature in prodrug formulations (e.g., metsulfuron-methyl), suggesting possible metabolic activation via ester hydrolysis. However, the herbicidal activity of sulfonylureas relies on specific interactions with plant ALS, whereas the quinazoline core in the target compound may target mammalian enzymes (e.g., kinases or proteases) .

Synthetic and Analytical Challenges: The tert-butylphenyl and methoxyethyl groups in the target compound likely complicate synthetic routes compared to triazine-based herbicides, which are more modular in design . No NMR or spectroscopic data were available for the target compound, unlike the well-characterized Zygocaperoside and Isorhamnetin-3-O glycoside from Z. fabago roots .

Biological Activity

Methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C24H28N2O4SC_{24}H_{28}N_{2}O_{4}S and a molecular weight of approximately 440.56 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC24H28N2O4SC_{24}H_{28}N_{2}O_{4}S
Molecular Weight440.56 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group : Nucleophilic substitution reactions using thiol reagents are often employed.
  • Esterification : The carboxylate group is introduced via esterification reactions with methanol and an acid catalyst.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells . The presence of the sulfanyl group may enhance these effects by facilitating interactions with specific molecular targets involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that quinazoline derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways . The unique structure of this compound may provide enhanced efficacy against resistant strains of bacteria.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in tumor growth or bacterial metabolism.
  • Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells by activating specific signaling pathways.
  • Antioxidant Activity : Quinazoline derivatives have been associated with antioxidant properties that can protect cells from oxidative stress .

Case Studies

  • Anticancer Screening : A study evaluated various quinazoline derivatives for cytotoxicity against MCF-7 cells, revealing that those with sulfanyl substitutions exhibited enhanced potency compared to non-sulfanyl analogs .
  • Antimicrobial Testing : Another investigation tested the antimicrobial efficacy of similar compounds against a range of pathogens, demonstrating significant inhibition zones for compounds containing the quinazoline scaffold .

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